2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
Overview
Description
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Bencková and Krutošíková (1997) involved the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, indicating the utility of similar compounds in complex organic syntheses (Bencková & Krutošíková, 1997).
- Sobenina et al. (2014) researched the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles, demonstrating the reactivity of such compounds in different chemical environments (Sobenina et al., 2014).
- Kumar et al. (2018) conducted an X-Ray study on similar compounds, emphasizing their potential in crystallography and material science (Kumar et al., 2018).
Chemical Reactions and Properties
- Esseffar et al. (2002) analyzed the gas-phase basicity of pyrrole and furan derivatives, shedding light on the fundamental chemical properties of these compounds (Esseffar et al., 2002).
- Ptaszek et al. (2005) refined the synthesis of a compound similar to 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, demonstrating its role in the synthesis of chlorins and oxochlorins (Ptaszek et al., 2005).
Novel Compound Synthesis
- Nakatani et al. (1995) synthesized various model compounds for antibiotic roseophilin, starting with 3-chloro-2-formylpyrrole, indicating the relevance of similar structures in antibiotic research (Nakatani et al., 1995).
- Friedrich et al. (2002) worked on extending the scope of furan synthesis to produce novel pyrrole compounds, showing the versatility of these molecules in creating new chemical entities (Friedrich et al., 2002).
Application in Antimicrobial and Anticancer Studies
- Ibrahim et al. (2022) utilized a similar compound as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene, showing potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Miscellaneous Applications
- Prabakaran et al. (2021) synthesized chalcone derivatives from a similar structure, demonstrating their potential as potent antioxidant agents (Prabakaran et al., 2021).
Properties
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDVEYIEIIBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2COCC2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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